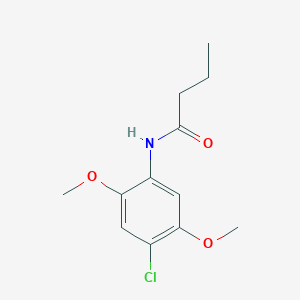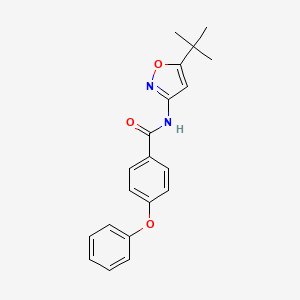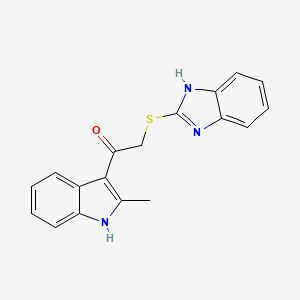![molecular formula C14H10ClFN2O2 B5715164 4-chloro-N'-[(3-fluorobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5715164.png)
4-chloro-N'-[(3-fluorobenzoyl)oxy]benzenecarboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N'-[(3-fluorobenzoyl)oxy]benzenecarboximidamide, also known as CF3BIO, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This molecule is a potential inhibitor of a specific protein called heat shock protein 90 (HSP90), which is involved in the regulation of various cellular processes.
Wirkmechanismus
4-chloro-N'-[(3-fluorobenzoyl)oxy]benzenecarboximidamide binds to the ATP-binding site of HSP90, leading to the inhibition of its chaperone activity. This, in turn, results in the degradation of various client proteins that are essential for cancer cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the suppression of tumor growth. It has also been reported to inhibit angiogenesis, which is critical for the growth and spread of tumors. Additionally, this compound has been found to enhance the efficacy of other chemotherapeutic agents, making it a potential candidate for combination therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of 4-chloro-N'-[(3-fluorobenzoyl)oxy]benzenecarboximidamide is its specificity towards HSP90, which reduces the risk of off-target effects. It has also shown good pharmacokinetic properties, including high solubility and stability. However, the low yield of the synthesis process and the limited availability of the compound are significant limitations for lab experiments.
Zukünftige Richtungen
There are several future directions for the research and development of 4-chloro-N'-[(3-fluorobenzoyl)oxy]benzenecarboximidamide. One of the primary areas of focus is the optimization of the synthesis process to increase the yield of the compound. Additionally, the efficacy of this compound in combination with other chemotherapeutic agents needs to be further investigated. The potential use of this compound in other diseases, such as neurodegenerative disorders, is also an area of interest. Finally, the development of more potent and selective HSP90 inhibitors based on the structure of this compound is a promising avenue for future research.
Conclusion:
This compound is a chemical compound that has shown promising results as an HSP90 inhibitor in preclinical studies. Its potential use in cancer therapy and other diseases makes it an exciting area of research. However, the limitations of the synthesis process and the limited availability of the compound need to be addressed to facilitate further research. The future directions for the development of this compound and its derivatives are promising and offer significant potential for the development of new therapies.
Synthesemethoden
The synthesis of 4-chloro-N'-[(3-fluorobenzoyl)oxy]benzenecarboximidamide involves several steps, starting with the reaction of 4-chloro-1,2-phenylenediamine with 3-fluorobenzoyl chloride to obtain 4-chloro-N-(3-fluorobenzoyl)benzene-1,2-diamine. This intermediate is then reacted with chloroformamidine hydrochloride to produce this compound. The overall yield of the synthesis process is around 30%.
Wissenschaftliche Forschungsanwendungen
4-chloro-N'-[(3-fluorobenzoyl)oxy]benzenecarboximidamide has been extensively studied for its potential use in cancer therapy. HSP90 is overexpressed in many cancer cells, and its inhibition can lead to the degradation of various oncogenic proteins. This compound has shown promising results in preclinical studies as an HSP90 inhibitor, leading to the suppression of tumor growth and increased survival rates in animal models.
Eigenschaften
IUPAC Name |
[(Z)-[amino-(4-chlorophenyl)methylidene]amino] 3-fluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFN2O2/c15-11-6-4-9(5-7-11)13(17)18-20-14(19)10-2-1-3-12(16)8-10/h1-8H,(H2,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILOHILZTUAIJSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)ON=C(C2=CC=C(C=C2)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)C(=O)O/N=C(/C2=CC=C(C=C2)Cl)\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4,6-dimethyl-2-[4-(2-methyl-2-propen-1-yl)-1-piperazinyl]nicotinonitrile](/img/structure/B5715094.png)


![4-{[(1-methyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzoic acid](/img/structure/B5715130.png)
![1-(4-{4-[(4-tert-butylphenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B5715137.png)
![2-(4-chlorophenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole](/img/structure/B5715144.png)
![N-allyl-2-(1-naphthyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5715152.png)
![2,6-dichloro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5715158.png)

![N'-[(2-naphthylsulfonyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5715173.png)
